molecular formula C19H18F3N3O2 B10967927 Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10967927
M. Wt: 377.4 g/mol
InChI Key: QCDXVYJHJMPAHM-UHFFFAOYSA-N
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Description

METHYL 5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of METHYL 5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine moiety. The tert-butyl and trifluoromethyl groups are then introduced through specific substitution reactions. Industrial production methods may involve the use of high-throughput synthesis techniques to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

METHYL 5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological assays for its neuroprotective and anti-inflammatory properties.

    Medicine: It is being investigated for its potential use in the treatment of neurodegenerative diseases and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in the regulation of immune responses. The compound also reduces the expression of endoplasmic reticulum chaperones and apoptosis markers, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. For example:

  • METHYL 5-[4-(METHYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
  • METHYL 5-[4-(ETHYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE

These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activities and chemical properties. The presence of the tert-butyl group in METHYL 5-[4-(TERT-BUTYL)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE makes it unique in terms of steric hindrance and electronic effects, which can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C19H18F3N3O2

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 5-(4-tert-butylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C19H18F3N3O2/c1-18(2,3)12-7-5-11(6-8-12)14-9-15(19(20,21)22)25-16(24-14)13(10-23-25)17(26)27-4/h5-10H,1-4H3

InChI Key

QCDXVYJHJMPAHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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